2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid
Description
This compound is a Boc-protected amino acid derivative featuring a 5-nitrothiophen-3-yl substituent. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly for peptide-based drugs or enzyme inhibitors where stereochemistry and substituent electronic properties dictate biological activity .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-nitrothiophen-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c1-12(2,3)20-11(17)13-8(10(15)16)4-7-5-9(14(18)19)21-6-7/h5-6,8H,4H2,1-3H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVCTXOMCWXXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC(=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of tert-Butoxycarbonyl-protected Amine
React amine precursor with di-tert-butyl dicarbonate in the presence of a base like triethylamine to introduce the Boc protecting group.
Step 2: Nitrothiophene Synthesis
Nitrothiophene can be synthesized via nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid.
Step 3: Coupling Reaction
The nitrothiophene derivative is then subjected to coupling with the Boc-protected amine using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Step 4: Propanoic Acid Formation
Finally, the propanoic acid moiety is introduced through alkylation reactions using bromoacetic acid under basic conditions.
Industrial Production Methods
The industrial scale synthesis follows similar pathways with optimizations to reaction conditions, such as continuous flow reactors and high-throughput screening of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction:
Reduction of the nitro group to an amino group using hydrogenation or reduction with tin and hydrochloric acid.
Oxidation can modify the thiophene ring to introduce other functionalities.
Substitution:
The thiophene ring can undergo electrophilic substitution, allowing further modification at desired positions.
Common Reagents and Conditions
Oxidation:
Reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Aqueous or organic solvent systems, controlled temperatures.
Reduction:
Reagents: Palladium on carbon (Pd/C) for catalytic hydrogenation, tin chloride (SnCl2) in hydrochloric acid.
Conditions: Ambient to elevated temperatures, atmospheric to high-pressure hydrogen.
Major Products Formed
Reduction leads to amino-substituted derivatives.
Electrophilic substitution on the thiophene can produce sulfonated, halogenated, or alkylated derivatives.
Scientific Research Applications
Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
Biological Studies: Investigated for its potential as a precursor in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Material Science: Utilized in the design of conductive polymers and other advanced materials due to its electronic properties.
Mechanism of Action
Molecular Targets and Pathways
In biological systems, the compound's action mechanism depends on its structure. For instance, the presence of the nitro group and the thiophene ring can interact with specific biological pathways, potentially inhibiting or activating enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural and functional differences between the target compound and related analogs:
Key Observations:
- The phenoxy derivative’s ether linkage increases lipophilicity, while the bromo-methoxyphenyl analog combines steric bulk (bromo) and polarity (methoxy) .
- The target compound’s stereochemistry is unspecified but could influence binding affinity in biological systems.
- Synthetic Utility : The nitro-thiophene moiety may facilitate further functionalization (e.g., reduction to amine), whereas the bromo group in enables cross-coupling reactions (e.g., Suzuki-Miyaura).
Structural and Functional Implications
- Solubility: The nitro group in the target compound likely reduces aqueous solubility compared to the phenoxy analog , which benefits from the polar ether oxygen. However, the thiophene ring’s sulfur atom may enhance solubility in organic solvents relative to phenyl derivatives.
- Stability: The Boc group in all compounds provides temporary protection for the amino group, but the nitro substituent’s electron-withdrawing nature could destabilize the carboxylic acid proton, increasing acidity .
- Biological Relevance: The bromo-methoxyphenyl analog is explicitly labeled as a pharmaceutical ingredient, suggesting utility in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
